molecular formula C11H16O3 B1209110 3-tert-Butyl-4,5-dihydroxyanisole CAS No. 80284-15-7

3-tert-Butyl-4,5-dihydroxyanisole

Cat. No.: B1209110
CAS No.: 80284-15-7
M. Wt: 196.24 g/mol
InChI Key: CDUDTAOIPVCWDW-UHFFFAOYSA-N
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Description

3-tert-Butyl-4,5-dihydroxyanisole is a chemical compound that is a metabolite of 3-tert-butyl-4-hydroxyanisole. It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to an anisole ring. This compound is known for its antioxidant properties and its ability to modulate chemical carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Butyl-4,5-dihydroxyanisole can be synthesized through the metabolism of 3-tert-butyl-4-hydroxyanisole by liver microsomes. The reaction involves the oxidation of 3-tert-butyl-4-hydroxyanisole to form this compound . The reaction conditions typically involve the use of rat liver microsomes and β-naphthoflavone as an inducer .

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. it is likely that similar oxidative processes could be employed on a larger scale using appropriate bioreactors and enzymatic systems.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4,5-dihydroxyanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two hydroxyl groups on the anisole ring. This structure imparts distinct antioxidant properties and makes it a valuable compound for studying the metabolism and effects of phenolic antioxidants .

Properties

IUPAC Name

3-tert-butyl-5-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUDTAOIPVCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230211
Record name 3-tert-Butyl-4,5-dihydroxyanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80284-15-7
Record name 3-tert-Butyl-4,5-dihydroxyanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080284157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-4,5-dihydroxyanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-t-Butyl-5-methoxycatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-TERT-BUTYL-4,5-DIHYDROXYANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL69S544FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-tert-Butyl-4,5-dihydroxyanisole formed in the body?

A: this compound is formed as a major metabolite during the metabolism of 3-BHA by liver microsomes in rats. [] This metabolic reaction was observed in vitro using liver microsomes from rats treated with beta-naphthoflavone. []

Q2: What is a unique characteristic of this compound?

A: A notable characteristic of this compound is its susceptibility to rapid oxidation. [] This suggests it may act as an antioxidant by scavenging free radicals, but further research is needed to confirm this.

Q3: Besides this compound, what other metabolites are formed from 3-BHA?

A3: Research has identified several metabolites of 3-BHA, including:

  • tert-Butylhydroquinone (TBHQ): This is another major metabolite produced by liver microsomes. [] It's important to note that TBHQ itself can be further metabolized. []
  • 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl: This is a minor metabolite observed in both liver microsomal reactions and the rat intestine. []
  • 2-tert-Butyl-5-methylthiohydroquinone (TBHQ-5-SMe) and 2-tert-Butyl-6-methylthiohydroquinone (TBHQ-6-SMe): These sulfur-containing metabolites were identified in the urine of rats administered 3-BHA. [] They are formed through a pathway involving TBHQ, cytochrome P450 enzymes, and glutathione conjugation. []

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